Pyridazine-4,5-dicarboxylic Acid
Overview
Description
Pyridazine-4,5-dicarboxylic acid is an organic compound with the molecular formula C6H4N2O4. It is a derivative of pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms.
Scientific Research Applications
Pyridazine-4,5-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Pyridazine-4,5-dicarboxylic Acid is a complex compound that has been found to interact with various targets. One of the primary targets of this compound is DNA . The compound has been shown to bind moderately with DNA, which could potentially make it a candidate for cancer therapy .
Mode of Action
The interaction of this compound with its targets is quite unique. In a water-soluble zinc complex, each Zn 2+ ion is six-coordinated by two oxygen atoms from the two this compound ligands, two nitrogen atoms from two 4,4’-Bipy and two oxygen atoms from two water molecules . This interaction with DNA was studied by circular dichroism spectroscopy .
Biochemical Pathways
The compound’s ability to bind with dna suggests that it may influence genetic transcription and translation processes
Pharmacokinetics
The compound is known to be water-soluble , which could potentially influence its absorption, distribution, metabolism, and excretion in the body. Water solubility often contributes to a compound’s bioavailability, as it can facilitate transport through the bloodstream and across cell membranes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with DNA . By binding with DNA, the compound could potentially influence gene expression and disrupt normal cellular processes, which could have therapeutic implications in the treatment of diseases like cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects . .
Biochemical Analysis
Biochemical Properties
Pyridazine-4,5-dicarboxylic Acid can be of importance in drug-target interactions . Its inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
Cellular Effects
Its unique physicochemical properties suggest that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its robust, dual hydrogen-bonding capacity suggests that it may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings are yet to be fully studied. Its inherent polarity and low cytochrome P450 inhibitory effects suggest that it may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models are yet to be fully studied. Its unique physicochemical properties suggest that it may have threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Its unique physicochemical properties suggest that it may interact with enzymes or cofactors, and could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are yet to be fully studied. Its unique physicochemical properties suggest that it may interact with transporters or binding proteins, as well as any effects on its localization or accumulation .
Subcellular Localization
Its unique physicochemical properties suggest that it may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridazine-4,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyridazine-4,5-dicarboxaldehyde using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of pyridazine derivatives. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to enhance reaction rates and product quality .
Chemical Reactions Analysis
Types of Reactions: Pyridazine-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form pyridazine-4,5-dicarboxylic anhydride under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, halides, and other nucleophiles.
Major Products Formed:
Oxidation: Pyridazine-4,5-dicarboxylic anhydride.
Reduction: Pyridazine-4,5-dicarboxylic alcohols.
Substitution: Various substituted pyridazine derivatives.
Comparison with Similar Compounds
Pyridazine: The parent compound with two adjacent nitrogen atoms in the ring.
Pyridazinone: A derivative with a keto functionality at the 3-position.
Pyridazine-3,6-dicarboxylic acid: Another dicarboxylic acid derivative with carboxyl groups at different positions.
Uniqueness: Pyridazine-4,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and binding properties. This makes it a valuable compound for designing novel drugs and materials with tailored functionalities .
Properties
IUPAC Name |
pyridazine-4,5-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-7-8-2-4(3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTBTTMXMPXJBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=N1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423509 | |
Record name | Pyridazine-4,5-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59648-14-5 | |
Record name | Pyridazine-4,5-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridazine-4,5-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.